molecular formula C14H14O B1300068 (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 89951-79-1

(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B1300068
CAS No.: 89951-79-1
M. Wt: 198.26 g/mol
InChI Key: UPANSIDQWGNVBX-UHFFFAOYSA-N
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Description

(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a methyl group attached to one of the phenyl rings and a methanol group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:

    Grignard Reaction: The initial step involves the formation of a Grignard reagent from 4-bromo-1-methylbiphenyl and magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with formaldehyde to yield the desired (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol.

Industrial Production Methods:

Types of Reactions:

    Oxidation: (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of (4’-Methyl-[1,1’-biphenyl]-3-yl)aldehyde or (4’-Methyl-[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: Formation of (4’-Methyl-[1,1’-biphenyl]-3-yl)methane.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    (4-Methylbiphenyl): Lacks the methanol group, making it less polar and less reactive in certain chemical reactions.

    (4’-Hydroxy-[1,1’-biphenyl]-3-yl)methanol: Contains a hydroxyl group instead of a methyl group, altering its chemical and physical properties.

    (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanol: Contains a methoxy group, which can influence its reactivity and solubility.

Uniqueness: (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a methyl and a methanol group on the biphenyl core, providing a balance of hydrophobic and hydrophilic properties

Properties

IUPAC Name

[3-(4-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPANSIDQWGNVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362668
Record name (4'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89951-79-1
Record name (4'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4'-methyl-[1,1'-biphenyl]-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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